molecular formula C3H7O6P-2 B1240539 Sn-glycerol 3-phosphate(2-)

Sn-glycerol 3-phosphate(2-)

Cat. No.: B1240539
M. Wt: 170.06 g/mol
InChI Key: AWUCVROLDVIAJX-GSVOUGTGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-glycerol 3-phosphate(2-) is an organophosphate oxoanion that is the dianion of sn-glycerol 3-phosphate arising from deprotonation of both phosphate OH groups. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a sn-glycerol 3-phosphate.

Properties

Molecular Formula

C3H7O6P-2

Molecular Weight

170.06 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] phosphate

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m1/s1

InChI Key

AWUCVROLDVIAJX-GSVOUGTGSA-L

SMILES

C(C(COP(=O)([O-])[O-])O)O

Isomeric SMILES

C([C@H](COP(=O)([O-])[O-])O)O

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O

Synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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